

## hydroboration-oxidation of 1-heptene to synthesize cis-2-octene

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Compound of Interest		
Compound Name:	cis-2-Octene	
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# Application Notes: Synthesis of cis-2-Octene from 1-Heptene Abstract

This document outlines a reliable three-step synthetic pathway to produce **cis-2-octene** from the starting material 1-heptene. It is critical to note that a direct conversion via a single hydroboration-oxidation reaction is chemically impossible, as this reaction transforms an alkene into an alcohol without altering the carbon skeleton length. The proposed synthesis circumvents this by first converting 1-heptene to a C7 aldehyde, which then undergoes a Z-selective Wittig reaction to extend the carbon chain and install the cis-configured double bond, yielding the desired C8 alkene.[1] This protocol is designed for researchers in organic synthesis and drug development, providing detailed procedures, expected outcomes, and characterization data.

#### Introduction

The synthesis of stereochemically pure alkenes is a cornerstone of modern organic chemistry, with significant applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Cis-alkenes, in particular, can be challenging to synthesize selectively. The Wittig reaction, especially with non-stabilized ylides, provides a powerful method for generating Z-alkenes from aldehydes.[2][3]

This application note details a robust three-step sequence to synthesize **cis-2-octene**:



- Hydroboration-Oxidation of 1-Heptene: An anti-Markovnikov hydration to convert the terminal alkene into a primary alcohol, 1-heptanol.[4][5][6]
- Oxidation of 1-Heptanol: A mild oxidation using pyridinium chlorochromate (PCC) to yield heptanal while preventing over-oxidation to the carboxylic acid.[7][8][9][10]
- Z-Selective Wittig Reaction: The reaction of heptanal with a non-stabilized phosphonium ylide to form the target cis-2-octene with high stereoselectivity.[1][2]

This multi-step approach is both high-yielding and provides excellent control over the stereochemical outcome.[1]

## Experimental Protocols

## Step 1: Hydroboration-Oxidation of 1-Heptene to 1-Heptanol

This procedure describes the anti-Markovnikov hydration of 1-heptene to yield 1-heptanol. The reaction utilizes a borane-tetrahydrofuran complex, which is safer and easier to handle than diborane gas.[4]

#### Materials:

- 1-Heptene
- 1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
- 3 M Sodium hydroxide (NaOH) solution
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- · Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel



#### Procedure:

- Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Hydroboration: To the flask, add 1-heptene (e.g., 9.82 g, 100 mmol). Through the dropping funnel, add 35 mL of 1.0 M BH₃·THF solution (35 mmol) dropwise over 30 minutes while maintaining the reaction temperature at 0-5 °C using an ice bath.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
- Oxidation: Cool the flask again in an ice bath. Slowly and carefully add 12 mL of 3 M NaOH solution. Following this, add 12 mL of 30% H<sub>2</sub>O<sub>2</sub> solution dropwise, ensuring the internal temperature does not exceed 40-50 °C.[11]
- After the addition of peroxide, remove the ice bath and heat the mixture to reflux for 1 hour to ensure complete oxidation.
- Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
- Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-heptanol.
- Purification: Purify the crude product by fractional distillation under reduced pressure.

## **Step 2: Oxidation of 1-Heptanol to Heptanal**

This protocol uses pyridinium chlorochromate (PCC), a mild oxidant that converts primary alcohols to aldehydes with minimal over-oxidation.[8][10]

#### Materials:

• 1-Heptanol



- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Silica gel
- · Round-bottom flask, magnetic stirrer

#### Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend PCC (e.g., 23.7 g, 110 mmol) in 200 mL of anhydrous DCM.
- Oxidation: To this stirred suspension, add a solution of 1-heptanol (e.g., 11.6 g, 100 mmol) in 20 mL of anhydrous DCM in one portion.[12] The mixture will become a dark, tarry brown.
- Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting alcohol.
- Work-up: Dilute the reaction mixture with 200 mL of anhydrous diethyl ether. Stir for 15 minutes.
- Decant the supernatant solution from the dark, insoluble residue. Wash the residue twice with 50 mL portions of diethyl ether, decanting each time.
- Combine the organic solutions and pass them through a short plug of silica gel to filter out the remaining chromium salts. Wash the silica plug with additional diethyl ether.
- Purification: Concentrate the combined filtrates using a rotary evaporator (use minimal heat to avoid volatilizing the aldehyde). The resulting crude heptanal can be further purified by distillation.

## Step 3: Z-Selective Wittig Reaction of Heptanal to cis-2-Octene

## Methodological & Application





This procedure employs a non-stabilized ylide, generated from ethyltriphenylphosphonium bromide, which favors the formation of the Z (cis) alkene.[2][13]

#### Materials:

- Ethyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
- Heptanal
- Anhydrous tetrahydrofuran (THF)
- Pentane
- Saturated ammonium chloride (NH<sub>4</sub>Cl) solution
- Round-bottom flask, magnetic stirrer, syringe, Schlenk line or nitrogen balloon

#### Procedure:

- Ylide Generation: To a dry 250 mL Schlenk flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (e.g., 40.8 g, 110 mmol) and 100 mL of anhydrous THF.
- Cool the stirred suspension to 0 °C in an ice bath. Add n-BuLi solution (e.g., 69 mL of 1.6 M solution, 110 mmol) dropwise via syringe. The solution will turn a characteristic deep red/orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.
- Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of heptanal (e.g., 11.4 g, 100 mmol) in 20 mL of anhydrous THF dropwise over 20 minutes.
- After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Work-up: Quench the reaction by carefully adding 50 mL of saturated NH<sub>4</sub>Cl solution.
- Add 100 mL of pentane and transfer the mixture to a separatory funnel. Separate the layers.
   Extract the aqueous layer twice with 50 mL portions of pentane.



- Combine the organic layers. The bulk of the triphenylphosphine oxide byproduct will precipitate. Filter off the solid.
- Wash the filtrate with water and then with brine. Dry the organic solution over anhydrous MgSO<sub>4</sub>.
- Purification: Carefully remove the pentane by distillation at atmospheric pressure. The
  resulting crude cis-2-octene can be purified by fractional distillation.

### **Data Presentation**

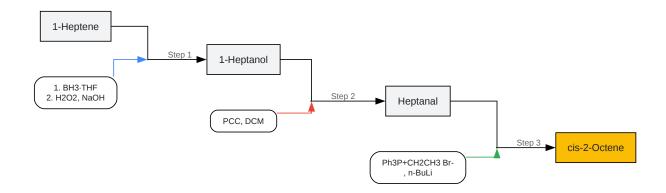
The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.

Compound	Molecular Formula	Molar Mass ( g/mol )	Boiling Point (°C)	Density (g/mL)	Refractive Index (n20/D)
1-Heptene	C7H14	98.19	93.6	0.697	1.399
1-Heptanol	C7H16O	116.20	175.8[14]	0.822[15]	1.424[15]
Heptanal	C7H14O	114.18[16]	153	0.817	1.413
cis-2-Octene	C <sub>8</sub> H <sub>16</sub>	112.22[17]	126[18]	0.730[18]	1.421[18]

## **Visualization of Synthetic Pathway**

The logical workflow for the synthesis of **cis-2-octene** from 1-heptene is illustrated in the diagram below.





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Caption: Synthetic route from 1-heptene to **cis-2-octene**.

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